molecular formula C18H21N3O4S B2389324 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 942013-18-5

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2389324
CAS RN: 942013-18-5
M. Wt: 375.44
InChI Key: HXHATPVVXSTQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Pyrimidinone and oxazinone derivatives, synthesized using various starting materials, have demonstrated significant antimicrobial activity. These compounds were evaluated against bacterial and fungal strains, showing comparable activity to standard antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

  • Benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, have been synthesized and tested as anti-inflammatory and analgesic agents. These compounds exhibited COX-2 selectivity and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Activity

  • Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for in vitro cytotoxic activity against a panel of 60 cancer cell lines. One compound showed significant growth inhibition in eight cancer cell lines, highlighting potential anticancer applications (Al-Sanea et al., 2020).

Antianaphylactic Activity

  • Synthesized thieno[2,3-d]pyrimidines showed antianaphylactic activity, indicating potential use in the development of treatments for allergic reactions (Wagner et al., 1993).

Radioligand Imaging

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were reported as selective ligands of the translocator protein (18 kDa), suitable for in vivo imaging with positron emission tomography (PET), highlighting their use in biomedical imaging and neuroscience research (Dollé et al., 2008).

Inhibition of Ribonucleotide Reductase

  • N-Hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides were synthesized as potential antitumor agents targeting the inhibition of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (Farr et al., 1989).

properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-13-5-2-4-12(10-13)19-16(23)11-26-17-14-6-3-7-15(14)21(8-9-22)18(24)20-17/h2,4-5,10,22H,3,6-9,11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHATPVVXSTQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

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